molecular formula C19H20O3S B12679285 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide CAS No. 82799-43-7

2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide

Cat. No.: B12679285
CAS No.: 82799-43-7
M. Wt: 328.4 g/mol
InChI Key: XAZBVVXKLAGKLA-UHFFFAOYSA-N
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Description

2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide is a chemical compound with the molecular formula C19H20O3S and a molecular weight of 328.4253 g/mol. It is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves several steps. One common method includes the reaction of thioxanthone with isopropyl groups under specific conditions to introduce the isopropyl substituents at the 2 and 4 positions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thioxanthone form.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of polymers and resins.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The molecular targets and pathways involved include the generation of free radicals that initiate the polymerization process.

Comparison with Similar Compounds

2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide can be compared with other thioxanthone derivatives, such as:

    2-Isopropyl-9H-thioxanthen-9-one: Similar in structure but lacks the 10,10-dioxide functional group.

    4-Isopropylthioxanthone: Another derivative with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 10,10-dioxide group, which imparts distinct chemical and physical properties.

Properties

CAS No.

82799-43-7

Molecular Formula

C19H20O3S

Molecular Weight

328.4 g/mol

IUPAC Name

10,10-dioxo-2,4-di(propan-2-yl)thioxanthen-9-one

InChI

InChI=1S/C19H20O3S/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)23(19,21)22/h5-12H,1-4H3

InChI Key

XAZBVVXKLAGKLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)C(C)C)S(=O)(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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